molecular formula C21H27BrN2O2S B2384365 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine CAS No. 873675-89-9

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No. B2384365
CAS RN: 873675-89-9
M. Wt: 451.42
InChI Key: WBOWILBWHIPQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine can reduce the production of inflammatory cytokines and chemokines, leading to decreased inflammation. It has also been shown to induce apoptosis (cell death) in cancer cells, leading to decreased tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine in lab experiments is its potential therapeutic properties in the treatment of chronic pain and inflammation-related disorders and cancer. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine could focus on its potential use in combination with other drugs for the treatment of cancer and chronic pain and inflammation-related disorders. Additionally, further studies could investigate its potential side effects and toxicity in animal models.

Synthesis Methods

The synthesis method of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine involves the reaction of 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride with 1-(2,3-dimethylphenyl)piperazine in the presence of a base. The resulting compound is then purified through column chromatography.

Scientific Research Applications

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(3-bromo-2,4,6-trimethylphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O2S/c1-14-7-6-8-19(17(14)4)23-9-11-24(12-10-23)27(25,26)21-16(3)13-15(2)20(22)18(21)5/h6-8,13H,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOWILBWHIPQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3C)C)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine

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